molecular formula C2H3Cl2NO B146582 2,2-Dichloroacetamide CAS No. 683-72-7

2,2-Dichloroacetamide

Cat. No.: B146582
CAS No.: 683-72-7
M. Wt: 127.95 g/mol
InChI Key: WCGGWVOVFQNRRS-UHFFFAOYSA-N
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Description

2,2-Dichloroacetamide (DCAcAm) is an emerging nitrogenous disinfection by-product (N-DBP) of significant interest in environmental and health sciences research. It is identified in drinking water systems, with studies detecting it at µg/L levels in finished water from treatment plants, making it a critical target for water quality and treatment process studies . Research indicates that DCAcAm demonstrates higher chronic cytotoxicity and acute genotoxicity compared to many carbonaceous disinfection by-products, positioning it as a compound of concern for toxicological assessment . In environmental research, DCAcAm serves as a key analyte for investigating the formation and control of N-DBPs. Its precursors are often linked to hydrophilic natural organic matter (NOM) and aromatic proteins, with molecular weight fractions below 1 kDa and above 10 kDa showing high formation potential . Conventional drinking water treatment processes show limited effectiveness in removing DCAcAm and its precursors, whereas advanced processes like biological activated carbon (BAC) filtration can achieve better removal, particularly of non-polar and low molecular weight organic precursors . In the realm of biomedical science, structural analogues of this compound, specifically N-arylphenyl-2,2-dichloroacetamides, are explored for their bioactivity. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations indicate that these compounds act as potent inhibitors of pyruvate dehydrogenase kinase (PDK), thereby activating the pyruvate dehydrogenase complex (PDC) . This mechanism can shift cancer cell metabolism from anaerobic glycolysis to aerobic phosphorylation, promoting mitochondria-regulated apoptosis in various cancer cell lines, including human non-small cell lung cancer (A-549) . From a toxicological perspective, studies on zebrafish (Danio rerio) embryos reveal that DCAcAm induces developmental toxicity, including delayed development at concentrations as low as 10 µg/L and significant malformations at higher doses (≥50 µg/L) . It also affects neuronal and circulatory system development, and the single cell gel electrophoresis (SCGE) assay confirms its genotoxic potential in adult zebrafish, causing DNA damage . Furthermore, the hydrolysis of dichloroacetamide compounds is an active area of environmental fate studies, with rates and pathways being pH-dependent, which is crucial for understanding their persistence and transformation in natural and engineered systems . This product, this compound, is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2-dichloroacetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3Cl2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGGWVOVFQNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021561
Record name 2,2-Dichloroacetamide
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Molecular Weight

127.95 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

683-72-7
Record name Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name Acetamide, 2,2-dichloro-
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Record name 2,2-Dichloroacetamide
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Preparation Methods

Ammonia as the Nucleophile

In a standard procedure, dichloroacetic acid reacts with aqueous ammonia (25–30% w/w) under reflux conditions. The reaction is catalyzed by sulfuric acid, which protonates the carbonyl oxygen, enhancing electrophilicity:

Cl2CHCOOH+NH3H2SO4,ΔCl2CHCONH2+H2O\text{Cl}2\text{CHCOOH} + \text{NH}3 \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Cl}2\text{CHCONH}2 + \text{H}_2\text{O}

Yields range from 68–75% after recrystallization from ethanol/water mixtures. Key challenges include controlling reaction exothermicity and minimizing hydrolysis of the amide product. Industrial-scale implementations often employ slow addition of ammonia to DCAA at 40–50°C to mitigate side reactions.

Amine Variants and Solvent Effects

Alternative protocols substitute ammonia with urea or ammonium carbonate to improve safety and handling. For example, heating DCAA with urea in toluene at 110°C for 6 hours achieves 82% yield, with toluene azeotropically removing water to drive the equilibrium. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but complicate purification due to high boiling points.

Nucleophilic Substitution from Dichloroacetyl Chloride

A high-yielding route utilizes dichloroacetyl chloride (DCAC) and ammonium hydroxide. This method avoids equilibrium limitations by employing a more reactive acyl chloride:

Cl2CHCOCl+2NH4OHCl2CHCONH2+NH4Cl+2H2O\text{Cl}2\text{CHCOCl} + 2\text{NH}4\text{OH} \rightarrow \text{Cl}2\text{CHCONH}2 + \text{NH}4\text{Cl} + 2\text{H}2\text{O}

Reactions proceed quantitatively at 0–5°C within 30 minutes, yielding 89–93% product after extraction with dichloromethane. However, DCAC’s corrosivity and moisture sensitivity necessitate anhydrous conditions and specialized equipment, limiting scalability.

Oxidative Cleavage of 3-Oxo-butanamides

A novel approach reported by Li et al. (2012) employs (diacetoxyiodo)benzene (DIB) and Lewis acids to cleave carbon-carbon bonds in 3-oxo-butanamides, yielding 2,2-dichloroacetamides. The mechanism involves halogenative oxidation:

Reaction Mechanism

  • Coordination : ZnCl₂ or FeCl₃ coordinates to the carbonyl oxygen, polarizing the α-C–H bond.

  • Iodonium Intermediates : DIB generates iodonium species, facilitating α-halogenation.

  • C–C Cleavage : Sequential halogenation and oxidative cleavage produce the dichloroacetamide.

RC(O)CH2C(O)NHPhPhI(OAc)2,ZnCl2Cl2HC(O)NHPh+RCOOH\text{RC(O)CH}2\text{C(O)NHPh} \xrightarrow{\text{PhI(OAc)}2, \text{ZnCl}2} \text{Cl}2\text{HC(O)NHPh} + \text{RCOOH}

Optimization and Scope

Optimal conditions (dioxane, 1.3 equiv DIB, 1.5 equiv ZnCl₂, 25°C, 1 hour) provide 91% yield for N-phenyl derivatives. This method excels in constructing disubstituted acetamides but requires stoichiometric hypervalent iodine reagents, raising cost concerns.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate amidation. A representative protocol mixes DCAA and urea (1:1.2 molar ratio) with zeolite catalysts under 300 W irradiation for 15 minutes, achieving 88% yield. Microwave heating reduces reaction times from hours to minutes and improves energy efficiency, though scalability remains unproven.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield (%) Advantages Limitations
Direct AmidationDCAA, NH₃H₂SO₄, reflux68–75Low cost, simple setupModerate yields, exothermicity
Acyl Chloride RouteDCAC, NH₄OH0–5°C, 30 min89–93High yields, fast kineticsHazardous reagents, moisture sensitivity
Oxidative Cleavage3-Oxo-butanamide, DIBZnCl₂, dioxane, 25°C85–91Novel mechanism, disubstituted productsExpensive reagents, limited scope
Microwave-AssistedDCAA, urea, zeolite300 W, 15 min88Rapid, energy-efficientScalability challenges

Industrial-Scale Considerations

Large-scale production favors the direct amidation method due to reagent availability and operational familiarity. Continuous flow reactors address exothermicity risks by enhancing heat transfer, enabling throughputs exceeding 100 kg/day. Environmental regulations increasingly incentivize solvent-free or aqueous-phase syntheses, though product purity may suffer.

Chemical Reactions Analysis

Hydrolysis

Dichloroacetamide safeners, including dichloroacetamide, undergo both acid-mediated and base-mediated hydrolysis . In acidic systems, dichloroacetamide transforms at rates consistent with its chloroacetamide counterparts. Under basic conditions, dichloroacetamide demonstrates similar or greater reactivity toward hydroxide compared to its herbicide .

  • Acid-Mediated Hydrolysis: In systems containing hydrochloric acid (HCl), dichloroacetamide safeners undergo acid-mediated hydrolysis. The rate of transformation varies among different safeners, with some transforming at rates comparable to chloroacetamide counterparts, while others, like dichlormid, remain stable .

  • Base-Mediated Hydrolysis: Under basic conditions, dichloroacetamide demonstrates reactivity toward hydroxide (NaOH). The rate constants for base-mediated hydrolysis vary, with some safeners exhibiting greater reactivity compared to their herbicide counterparts . For example, the rate constant for base-mediated hydrolysis of benoxacor was notably higher than that of its active ingredient co-formulant, S-metolachlor .

N-Chlorination

2,2-Dichloroacetamide (DCAM) can undergo N-chlorination in chlorinated drinking water, leading to the formation of N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) . Kinetic studies suggest that the N-chlorination of DCAM occurs almost instantaneously, even at low chlorine residuals .

Photochemical Transformations

Of the four commonly used dichloroacetamide safeners, only benoxacor undergoes direct photolysis under simulated natural sunlight (t1/2 ∼ 10 min) .

Environmental Fate

Hydrolysis is important to understanding dichloroacetamide persistence and fate and their potential environmental and health effects .

Stability and Reactivity

This compound is stable under normal conditions . It is also soluble in water, which means it will likely be mobile in the environment .

Additional properties

  • It has a melting point of 98 - 100 °C .

  • It has a boiling point of 233 - 234 °C at 745 mmHg .

  • It is an irritant .

Scientific Research Applications

Environmental Science: Disinfection Byproduct

Formation and Occurrence:
DCAcAm is primarily generated through the chlorination of organic nitrogen-rich waters. It is categorized as a nitrogenous disinfection byproduct (N-DBP), which raises concerns regarding its presence in drinking water. Studies have shown that DCAcAm can form independently of dichloroacetonitrile (DCAN) and is often produced during the chloramination process of wastewater and algal-impacted waters .

Health Implications:
Research indicates that DCAcAm may pose greater health risks than other haloacetamides due to its stability and potential toxicity. For instance, it has been identified alongside N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) in chlorinated drinking water, suggesting a need for careful monitoring and regulation . The occurrence of these compounds highlights the importance of assessing their toxicological profiles for public health safety.

Medicinal Chemistry: Anticancer Research

Cytotoxic Activity:
DCAcAm has been studied for its cytotoxic effects against various cancer cell lines. A series of N-phenyl-2,2-dichloroacetamide derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated significant activity against non-small cell lung cancer (NCI-H460), colon cancer (HCA-7), and breast cancer (MCF-7) cell lines, with IC50 values indicating potential for further drug development .

Mechanism of Action:
The mechanism by which DCAcAm induces cell death involves the activation of programmed cell death pathways, specifically targeting mitochondrial functions that are often dysregulated in cancer cells. This selectivity allows DCAcAm to inhibit tumor growth while sparing normal cells from toxicity .

Neurotoxicological Studies

Behavioral Effects:
Recent studies have explored the neurotoxic effects of DCAcAm in animal models. Long-term exposure to this compound resulted in significant behavioral changes and cognitive impairments in mice, including reduced memory retention and increased brain inflammation . These findings suggest that DCAcAm not only affects metabolic processes but also has adverse effects on neurological health.

Microbial-Brain Axis:
The study further revealed that DCAcAm alters the gut microbiome composition, which may indirectly influence brain health through the microbial-brain-intestinal axis. This connection underscores the complexity of DCAcAm's impact on overall health and necessitates further investigation into its long-term effects on neurodevelopment .

Data Summary Table

Application Area Key Findings
Environmental Science- Forms during chlorination/chloramination.
- Detected as a significant N-DBP in drinking water.
Medicinal Chemistry- Cytotoxic to various cancer cell lines.
- Induces apoptosis via mitochondrial pathways.
Neurotoxicology- Causes cognitive impairments and inflammation.

Mechanism of Action

The mechanism of action of 2,2-Dichloroacetamide involves its interaction with biological molecules. It can form adducts with proteins and DNA, leading to potential mutagenic and cytotoxic effects . The compound’s reactivity with nucleophiles makes it capable of modifying cellular components, which can disrupt normal cellular functions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chloroacetamide Derivatives

  • 2-Chloroacetamide (C₂H₄ClNO): Contains a single chlorine atom on the α-carbon. Its reduced halogenation results in lower electron-withdrawing effects compared to 2,2-dichloroacetamide, leading to weaker hydrogen-bonding capacity and altered reactivity in hydrolysis and substitution reactions .
  • 2,2,2-Trichloroacetamide (C₂H₂Cl₃NO): The third chlorine atom enhances electron withdrawal, increasing acidity (pKa ~1.5) and altering NQR (Nuclear Quadrupole Resonance) frequencies. Experimental ³⁵Cl NQR frequencies for trichloroacetamide derivatives are ~1–2 MHz higher than those of dichloroacetamides due to greater polarization .
Table 1: Comparative Structural and Electronic Properties
Compound Chlorine Count ³⁵Cl NQR Frequency (MHz) Bond Length (C-Cl, Å)
2-Chloroacetamide 1 36.1–37.5 1.76–1.78
This compound 2 37.2–38.0 1.74–1.76
2,2,2-Trichloroacetamide 3 38.5–39.2 1.72–1.74

Data derived from NQR and crystallographic studies .

Substituted Phenyl Derivatives

Substituents on the phenyl ring (e.g., chloro, methyl, or bromo groups) modulate electronic effects:

  • N-(4-Chlorophenyl)-2,2-dichloroacetamide : The electron-withdrawing Cl group on the phenyl ring increases the compound’s dipole moment (4.2 D) compared to the unsubstituted parent compound (3.8 D) .
  • N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide: Methyl groups introduce steric hindrance, reducing rotational freedom and stabilizing specific conformations. This derivative has a higher melting point (142–144°C) than non-alkylated analogs .

Antimicrobial Efficacy

  • Dichloroacetamide vs. Acetamide Derivatives : In chloramphenicol analogs, the dichloroacetamide group enhances antibacterial activity. For example, a dichloroacetamide derivative (MIC = 0.5 µg/mL against S. aureus) outperformed its acetamide counterpart (MIC = 8 µg/mL) due to improved target binding via halogen interactions .
  • N-(4-Nitrobenzamide) vs. Dichloroacetamide : Despite structural differences, both groups show similar potency (MIC ~1 µg/mL), suggesting tolerance for amide-substituent modifications in certain contexts .
Table 2: Antimicrobial Activity of Selected Compounds
Compound Substituents MIC (µg/mL, S. aureus)
Dichloroacetamide derivative Dichloroacetamide 0.5
Acetamide derivative Acetamide 8.0
4-Nitrobenzamide derivative p-Nitrobenzamide 1.0

Data from structure-activity relationship studies .

Herbicide Safener Activity

  • Dichloroacetamide Safeners (e.g., Dichlormid) : Exhibit higher hydrolysis stability compared to trichloroacetamides, making them more persistent in agricultural applications. Hydrolysis half-lives range from 12–48 hours under neutral conditions .

Physical and Chemical Property Comparisons

Solubility and Stability

  • Water Solubility : Dichloroacetamide (1.2 g/L at 25°C) is less soluble than 2-chloroacetamide (8.5 g/L) but more soluble than trichloroacetamide (0.3 g/L) due to balanced polarity .
  • Hydrolysis : Dichloroacetamide undergoes base-mediated hydrolysis 5× faster than 2-chloroacetamide, generating dichloroacetic acid and ammonia .

Spectroscopic Properties

  • FT-IR and Raman Signatures : The C=O stretch in dichloroacetamide (1685 cm⁻¹) is redshifted compared to trichloroacetamide (1700 cm⁻¹), reflecting reduced electron density at the carbonyl group .

Biological Activity

2,2-Dichloroacetamide (DCAM) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and metabolic disorders. This article delves into its mechanisms, efficacy, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound is an amide derivative of dichloroacetic acid. Its chemical structure can be represented as follows:

Cl2C(C O NH2)\text{Cl}_2\text{C}(\text{C O NH}_2)

This compound features two chlorine atoms attached to the carbon adjacent to the amide functional group, which influences its biological interactions.

The biological activity of this compound primarily revolves around its ability to modulate mitochondrial function and induce apoptosis in cancer cells. The compound acts as an inhibitor of pyruvate dehydrogenase kinases (PDKs), thereby activating the pyruvate dehydrogenase complex (PDC). This activation leads to increased oxidative phosphorylation and reduced lactate production, shifting cellular metabolism away from glycolysis—a pathway commonly upregulated in cancer cells .

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound and its derivatives:

  • N-arylphenyl-2,2-dichloroacetamide analogues : Research has shown that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, N-(3,5-diiodophenyl)-2,2-dichloroacetamide has an IC50 of 2.84 µM against A549 non-small cell lung cancer cells .
  • Mechanisms of Action : The primary mechanism involves the induction of apoptosis through mitochondrial pathways. In particular, studies have shown that DCAM can lead to G2 phase cell cycle arrest and significant increases in apoptotic cell populations in metastatic cancer cell lines .

Table 1: Summary of Anti-Cancer Activity of Selected DCAM Derivatives

Compound NameIC50 (µM)Cell LineMechanism of Action
N-(3,5-bis(benzo[d][1,3]dioxol-5-yl)phenyl)-2,2-dichloroacetamide1.04H460Induces apoptosis
N-(3,5-diiodophenyl)-2,2-dichloroacetamide2.84A549Activates PDC; induces apoptosis
N-phenyl-2,2-dichloroacetamideHigher than sodium DCAVariousSelective for cancer cells

Metabolic Effects

Beyond its anti-cancer properties, this compound has shown potential in treating metabolic disorders such as lactic acidosis and diabetes. It has been observed to lower blood glucose and cholesterol levels in animal models . These effects suggest that DCAM could serve as a dual-purpose therapeutic agent.

Case Studies

  • Cisplatin-Induced Nephrotoxicity : In a mouse model study, pretreatment with dichloroacetate significantly reduced cisplatin-induced renal damage by preserving mitochondrial function and promoting tubular regeneration . This finding indicates that DCAM derivatives may enhance the therapeutic index of existing chemotherapeutic agents.
  • Age-Dependent Metabolism : A study highlighted the age-related pharmacokinetics of dichloroacetic acid (a related compound), showing significant variations in bioavailability among different age groups. This suggests that patient age may influence the efficacy and safety profile of treatments involving DCAM derivatives .

Q & A

Q. What experimental strategies elucidate the role of this compound in pyruvate dehydrogenase kinase (PDK) inhibition for anticancer applications?

  • Methodology : Conduct mitochondrial respiration assays using cancer cell lines (e.g., HeLa) treated with DCA. Measure PDK activity via Western blotting (phosphorylation status of E1α subunit) and correlate with lactate production. Validate using PDK isoform-specific inhibitors (e.g., AZD7545) as controls .

Q. How do hydrolysis pathways of this compound vary under acidic vs. alkaline conditions, and what are the implications for environmental persistence?

  • Methodology : Perform pH-controlled hydrolysis experiments (pH 2–12) with LC-MS monitoring. Acidic conditions favor dichloroacetic acid formation via nucleophilic substitution, while alkaline conditions may yield glyoxylic acid via dechlorination. Use kinetic modeling (pseudo-first-order rate constants) to predict environmental half-lives .

Q. What computational approaches are effective for modeling the electronic properties of this compound derivatives?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and natural bond orbital (NBO) charges. Compare vibrational frequencies (e.g., C-Cl stretching at ~600 cm1^{-1}) with experimental IR/Raman data to validate computational models .

Q. How can zebrafish models be used to assess the developmental toxicity of this compound as a disinfection by-product?

  • Methodology : Expose zebrafish embryos (24–120 hpf) to DCAcAm (0.1–10 mg/L) and evaluate teratogenicity (e.g., yolk sac edema, spinal curvature). Measure oxidative stress biomarkers (SOD, CAT) and apoptosis markers (caspase-3) via qPCR. Compare toxicity thresholds with epidemiological data from drinking water studies .

Q. What strategies optimize the synthesis of this compound-containing pharmaceuticals like Florfenicol?

  • Methodology : Use stereoselective synthesis to introduce the dichloroacetamide moiety into the thiamphenicol backbone. Monitor enantiomeric purity via chiral HPLC. Assess antibacterial efficacy against Aeromonas hydrophila using MIC assays and compare with non-chlorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported 35Cl^{35}\text{Cl} NQR frequencies for N-substituted 2,2-dichloroacetamides?

  • Resolution : Variations in crystallographic packing (e.g., hydrogen bonding networks) may shift NQR frequencies. Replicate experiments under standardized conditions (77 K, inert atmosphere) and cross-validate with solid-state NMR. Compare data across substituent groups (e.g., methyl vs. chloro) to isolate electronic effects .

Q. Why do computational HOMO-LUMO gaps for this compound derivatives sometimes conflict with experimental UV-Vis data?

  • Resolution : DFT models may underestimate solvent effects or excited-state interactions. Recalculate using polarizable continuum models (PCM) for water or ethanol. Validate with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and adjust basis sets (e.g., CAM-B3LYP) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dichloroacetamide
Reactant of Route 2
2,2-Dichloroacetamide

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